molecular formula C19H18N4OS B14109297 N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

Cat. No.: B14109297
M. Wt: 350.4 g/mol
InChI Key: BFPZBHHHJPOVPJ-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a prop-2-en-1-yl group and a 2-sulfanylidene-1,2-dihydroquinazolin-4-yl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

The synthesis of N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide involves multiple steps, including the formation of the benzamide core, the introduction of the prop-2-en-1-yl group, and the attachment of the 2-sulfanylidene-1,2-dihydroquinazolin-4-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide can be compared with other similar compounds, such as:

    Prop-2-en-1-ylbenzene: A simpler compound with a prop-2-en-1-yl group attached to a benzene ring.

    1-(Aminosulfanyl)-2-nitrobenzene: A compound with an aminosulfanyl group and a nitro group attached to a benzene ring.

The uniqueness of N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide lies in its complex structure, which combines multiple functional groups, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

InChI

InChI=1S/C19H18N4OS/c1-2-11-20-18(24)14-9-7-13(8-10-14)12-21-17-15-5-3-4-6-16(15)22-19(25)23-17/h2-10H,1,11-12H2,(H,20,24)(H2,21,22,23,25)

InChI Key

BFPZBHHHJPOVPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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